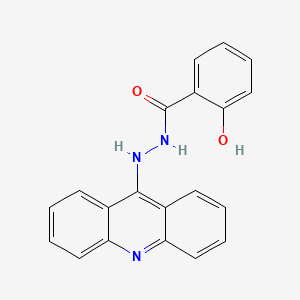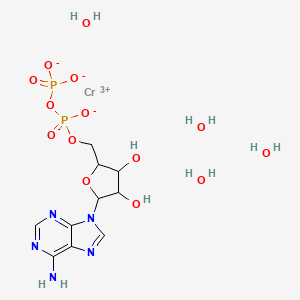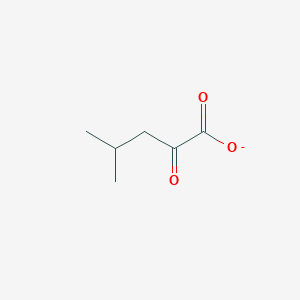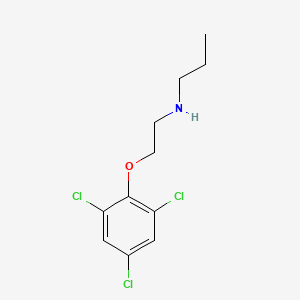
N'-(9-acridinyl)-2-hydroxybenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-(9-acridinyl)-2-hydroxybenzohydrazide is a member of acridines.
Scientific Research Applications
Synthesis of Acridine-based DNA Bis-intercalating Agents
A study by Moloney, Kelly, and Mack (2001) explored the synthesis of acridine-based DNA bis-intercalating agents, which involved the synthesis of N1, N8-bis(9-acridinyl)-N4-(4-hydroxybenzyl)-spermidine. This research is pivotal in understanding chemical methods for synthesizing tyrosine-based bis-acridine compounds, which are important in the study of DNA interactions (Moloney, Kelly, & Mack, 2001).
Fluorometric Determination in Protein Analysis
Hatakeyama et al. (1989) developed a sensitive fluorometric method using N-(9-acridiny)maleimide as a fluorogenic reagent to determine thiol and disulfide groups in proteins. This technique is significantly more sensitive than conventional colorimetry and is instrumental in protein analysis (Hatakeyama et al., 1989).
Antitumor Activity of N(9) Methylated AHMA Analogs
Redko, Albeck, and Gellerman (2012) described the synthesis of novel antitumor N(9)-methyl-3-(9-acridinylamino)-5-hydroxymethylaniline (AHMA) derivatives. Their research identified compounds with low μM IC50 values against several cancer cell lines, highlighting the potential of these compounds in cancer research (Redko, Albeck, & Gellerman, 2012).
Fluorescence Thiol Reagents
A study by Machida et al. (1978) focused on the synthesis and properties of N-Acridinylmaleimides and their derivatives, which react readily with thiol compounds to form strongly fluorescent products. This research is significant in the field of fluorescence thiol reagents and their application in molecular biology (Machida et al., 1978).
Gold(I) Compounds with Luminescence Features
Vaddamanu et al. (2021) synthesized gold(I)-N-heterocyclic carbene (NHC) complexes to study luminescence properties. They found that the n-alkyl group significantly influences luminescence in the crystalline state, providing insights into the design of luminescent materials (Vaddamanu et al., 2021).
Synthesis and Antimycobacterial Activity of Hydroxybenzohydrazide Derivatives
Bhole and Bhusari (2009) synthesized various hydroxybenzohydrazide derivatives and tested them against M. tuberculosis. Their research indicated that the p-hydroxybenzohydrazide ring and substituted thiazoline ring are crucial for antimicrobial activity, contributing to the development of new antimycobacterial agents (Bhole & Bhusari, 2009).
properties
Product Name |
N'-(9-acridinyl)-2-hydroxybenzohydrazide |
|---|---|
Molecular Formula |
C20H15N3O2 |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
N'-acridin-9-yl-2-hydroxybenzohydrazide |
InChI |
InChI=1S/C20H15N3O2/c24-18-12-6-3-9-15(18)20(25)23-22-19-13-7-1-4-10-16(13)21-17-11-5-2-8-14(17)19/h1-12,24H,(H,21,22)(H,23,25) |
InChI Key |
NQYVRHPJMXWFED-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NNC(=O)C4=CC=CC=C4O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NNC(=O)C4=CC=CC=C4O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2S)-2-[[(3S,6S,9S,12S)-12-[[(2S)-4-[[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-2-amino-4-oxobutanoyl]amino]-9-(1H-indol-3-ylmethyl)-5,8,11,14-tetraoxo-6-(phenylmethyl)1,4,7,10-tetrazacyclotetradecane-3-carbonyl]amino]-4-methylpentanoic acid](/img/structure/B1228118.png)

![2-[[4-(3-Methylanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B1228121.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-methyl-2,5-dioxo-4-(2-phenylethyl)-1-imidazolidinyl]acetamide](/img/structure/B1228125.png)

![N-Methyl-2-oxa-6-azatricyclo[4.2.1.03,7]nonan-8-amine](/img/structure/B1228127.png)
![5-Nitro-2-thiophenecarboxylic acid [1-[(3,5-dichloro-2-pyridinyl)amino]-1-oxopropan-2-yl] ester](/img/structure/B1228129.png)

![3-[Dimethyl-[3-(tetradecanoylamino)propyl]azaniumyl]propane-1-sulfonate](/img/structure/B1228131.png)
![5-(4-Fluorophenyl)-7-(3-methoxyphenyl)-1,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B1228132.png)
![19-(Furan-3-yl)-12-hydroxy-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docosane-5,11,17-trione](/img/structure/B1228135.png)

![2-[[3-(3,4-dichlorophenyl)-4-oxo-2-quinazolinyl]thio]-N-(2,3-dihydro-1H-inden-5-yl)acetamide](/img/structure/B1228140.png)